N-(2-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(2-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-amine: is an organic compound that features a tetrahydro-2H-pyran ring substituted with an amine group and a 2-iodo-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodo-4-methylphenylamine and tetrahydro-2H-pyran-4-one.
Formation of Intermediate: The 2-iodo-4-methylphenylamine is reacted with tetrahydro-2H-pyran-4-one under specific conditions to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs. Its structural features may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The presence of the iodo group and the amine functionality allows the compound to engage in various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in research focused on understanding molecular mechanisms.
Comparison with Similar Compounds
4-Aminotetrahydropyran: A structurally similar compound with an amine group attached to a tetrahydro-2H-pyran ring.
N-(4-Methylphenyl)tetrahydro-2H-pyran-4-amine: Similar structure but lacks the iodine substitution.
Uniqueness: N-(2-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(2-iodo-4-methylphenyl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-9-2-3-12(11(13)8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJWBTBOWFSCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCOCC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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